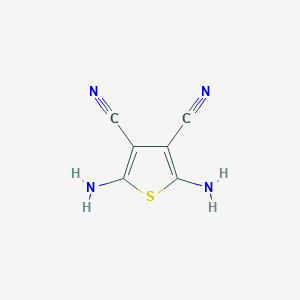

2,5-Diamino-3,4-thiophenedicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-diaminothiophene-3,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4S/c7-1-3-4(2-8)6(10)11-5(3)9/h9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCXJWUMYTXWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SC(=C1C#N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170877 | |

| Record name | 3,4-Thiophenedicarbonitrile, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17989-89-8 | |

| Record name | 2,5-Diamino-3,4-thiophenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17989-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diamino-3,4-dicyanothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017989898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-dicyanothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Thiophenedicarbonitrile, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diamino-3,4-thiophenedicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIAMINO-3,4-DICYANOTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9WCL6JS3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Diamino-3,4-thiophenedicarbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,5-Diamino-3,4-thiophenedicarbonitrile, a versatile heterocyclic building block. With full editorial control, this document is structured to deliver scientifically sound and practical insights, moving beyond a rigid template to offer a narrative that is both informative and actionable for professionals in chemical synthesis and drug discovery.

Core Identity and Physicochemical Properties

This compound, a unique molecule featuring a thiophene core flanked by amino and cyano functionalities, holds significant potential in various chemical syntheses. Its structural characteristics impart specific reactivity and make it a valuable precursor for more complex molecular architectures.

CAS Number: 17989-89-8

Molecular Formula: C₆H₄N₄S

Molecular Weight: 164.19 g/mol

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17989-89-8 | |

| Molecular Formula | C₆H₄N₄S | |

| Molecular Weight | 164.19 g/mol | |

| Melting Point | 240 °C (513 K) | [1] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Solubility | Soluble in DMSO | [2] |

A notable feature of this compound is its planar molecular structure, which has been confirmed by crystallographic studies. The molecule lies across a crystallographic mirror plane, and in the crystalline state, it forms centrosymmetric dimers through hydrogen bonding between the amino groups and the nitrogen atoms of the cyano groups.[2][3] These intermolecular interactions contribute to its thermal stability, as evidenced by its relatively high melting point.

Synthesis and Mechanism

The proposed reaction mechanism likely involves the nucleophilic addition of hydrogen sulfide to the electron-deficient carbon-carbon double bond of tetracyanoethylene, followed by a series of intramolecular cyclizations and rearrangements, ultimately leading to the formation of the stable aromatic thiophene ring.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis via Tetracyanoethylene and Hydrogen Sulfide

This protocol is based on the established literature and provides a general framework for the synthesis.[2] Researchers should consult the original publication by Cairns et al. (1957) for precise experimental conditions.

Materials:

-

Tetracyanoethylene (TCNE)

-

Hydrogen Sulfide (H₂S) gas or a suitable source (e.g., NaHS)

-

An appropriate solvent (e.g., a polar aprotic solvent like DMF or acetonitrile)

-

A suitable base (if using a salt of H₂S)

Procedure:

-

Dissolve tetracyanoethylene in the chosen solvent in a reaction vessel equipped with a gas inlet (if using H₂S gas) and a stirrer.

-

If using hydrogen sulfide gas, bubble it through the solution at a controlled rate. If using a salt like sodium hydrosulfide, add it portion-wise to the solution.

-

The reaction is typically carried out at room temperature or with gentle heating, depending on the solvent and reactants.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture may be worked up by quenching with water and extracting the product with an organic solvent.

-

The crude product can be purified by recrystallization from a suitable solvent, such as dimethyl sulfoxide (DMSO).[2]

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The obtained data should be compared with literature values.

Spectroscopic Characterization

While specific, high-resolution spectra for this compound are not consistently available across all public databases, its structure allows for predictable spectroscopic signatures. The compound has been characterized by ¹H and ¹³C NMR spectroscopy.[2]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A single, broad singlet in the aromatic region for the two equivalent amino protons (-NH₂). The chemical shift would be influenced by the solvent. |

| ¹³C NMR | Three distinct signals are expected: one for the two equivalent carbons bearing the amino groups (C2 and C5), one for the two equivalent carbons bearing the cyano groups (C3 and C4), and one for the carbon atoms of the two equivalent cyano groups (-CN). |

| FT-IR (cm⁻¹) | - N-H stretching vibrations of the primary amine groups (typically in the range of 3300-3500 cm⁻¹).- C≡N stretching vibration of the nitrile groups (around 2220-2260 cm⁻¹).- C=C stretching vibrations of the thiophene ring.- C-N stretching vibrations. |

| Mass Spec (m/z) | The molecular ion peak (M⁺) would be expected at approximately 164.02, corresponding to the molecular formula C₆H₄N₄S. Fragmentation patterns would likely involve the loss of cyano and amino groups. |

Reactivity and Applications in Synthesis

The chemical architecture of this compound, with its nucleophilic amino groups and the electron-withdrawing cyano groups on a thiophene platform, makes it a highly valuable and reactive building block in organic synthesis.

Precursor for Macrocyclic Compounds

One of the significant applications of this compound is in the synthesis of macrocyclic structures, such as phthalocyanine analogues.[2] The diamino functionality allows for the construction of larger ring systems through condensation reactions with suitable linkers. These macrocycles are of interest in materials science for their unique electronic and photophysical properties.

Caption: General scheme for the synthesis of macrocycles from this compound.

Synthesis of Schiff Bases and Heterocyclic Systems

The primary amino groups are readily derivatized, for instance, through condensation with aldehydes or ketones to form Schiff bases. These derivatives can possess interesting biological activities and serve as ligands for metal complexes. Furthermore, the vicinal amino and cyano groups can be utilized to construct fused heterocyclic rings, expanding the molecular complexity and providing access to novel scaffolds for drug discovery. For example, derivatives of the closely related diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown potent anticancer and antimicrobial activities.

Building Block for Conductive Polymers and Materials

The electron-rich thiophene ring, coupled with the potential for extended conjugation through derivatization of the amino groups, makes this molecule a promising monomer for the synthesis of conductive polymers. These materials could find applications in organic electronics, such as organic field-effect transistors (OFETs) and sensors.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions. While a comprehensive toxicological profile is not publicly available, safety data for similar aromatic diamines and nitriles suggest the following:

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.

-

It is imperative to consult the material safety data sheet (MSDS) from the supplier before handling this compound.

Conclusion and Future Outlook

This compound is a versatile and highly functionalized building block with significant potential in materials science and medicinal chemistry. Its straightforward, albeit dated, synthesis provides access to a platform for creating complex molecular architectures. The dual reactivity of its amino and cyano groups allows for a wide range of chemical transformations, leading to the development of novel macrocycles, heterocyclic systems, and functional polymers.

Future research in this area will likely focus on exploring the full potential of this molecule in the design of new organic electronic materials, the development of novel therapeutic agents through the synthesis of its derivatives, and the refinement of its synthesis to be more environmentally friendly and efficient. For researchers in these fields, a thorough understanding of the properties and reactivity of this compound is a valuable asset for innovation.

References

- Ziegler, C. J., & Nemykin, V. N. (2012). 2,5-Diaminothiophene-3,4-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2693.

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101381, 2,5-Diamino-3,4-dicyanothiophene. Retrieved from [Link]

- Ziegler, C. J., & Nemykin, V. N. (2012). 2,5-Diamino-thio-phene-3,4-dicarbonitrile. Acta crystallographica. Section E, Structure reports online, 68(Pt 9), o2693.

- MDPI. (2021). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Crystals, 11(11), 1385.

- Georganics. (2013). SAFETY DATA SHEET 2,5-DIAMINO-3,4-DICYANOTHIOPHENE.

-

ResearchGate. (n.d.). 13C NMR spectra of compounds 2-5. Retrieved from [Link]

- Fisher Scientific. (n.d.).

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

- MDPI. (2018). 3,4-Diaminopyridine-2,5-dicarbonitrile. Molbank, 2018(4), M1013.

- Adediji, J. F., Olayinka, O. T., & Adebayo, M. A. (2011). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. E-Journal of Chemistry, 8(4), 1731-1738.

- Tursunova, R., Ziyaev, A., Ikramov, A., Aripova, S., & Tashkhodzhaev, B. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European journal of medicinal chemistry, 84, 739–745.

-

SpectraBase. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. Retrieved from [Link]

- Singh, R. A., & Singh, R. K. (2008). Infrared and ab initio studies of conducting molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 71(4), 1465–1471.

- European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5).

-

GSRS. (n.d.). 2,5-DIAMINO-3,4-DICYANOTHIOPHENE. Retrieved from [Link]

- ResearchGate. (2019). One-pot multicomponent synthesis of 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles using prepared nanomagnetic Fe 3 O 4 @SiO 2 @(CH 2 ) 3 NHCO-adenine sulfonic acid.

- ResearchGate. (2019).

- ResearchGate. (2020). Synthesis and reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile.

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,5-Diamino-3,4-thiophenedicarbonitrile

Abstract

This technical guide provides an in-depth exploration of 2,5-Diamino-3,4-thiophenedicarbonitrile, a pivotal heterocyclic building block in medicinal chemistry and materials science. We delve into the optimized synthesis protocols, explaining the chemical rationale behind the procedural steps to ensure reproducibility and high yield. Furthermore, this document establishes a comprehensive characterization workflow, detailing the application of spectroscopic and analytical techniques to verify the compound's identity, purity, and structural integrity. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for working with this versatile thiophene derivative.

Introduction: The Significance of this compound

This compound (C₆H₄N₄S) is a polysubstituted aminothiophene that has garnered significant attention as a scaffold in the synthesis of complex molecular architectures.[1][2] Its rigid thiophene core, coupled with the reactive amino and cyano functionalities, makes it an exceptionally versatile precursor for a wide range of chemical transformations.

In the realm of drug development, substituted 2-aminothiophenes are integral components of numerous biologically active compounds, exhibiting properties that include antimicrobial, anti-inflammatory, and anticancer activities.[3][4] The unique electronic and structural features of the this compound molecule allow for its incorporation into novel therapeutic agents, often serving as a key intermediate for the construction of fused heterocyclic systems like thieno[2,3-d]pyrimidines.[4] Beyond pharmaceuticals, its derivatives are also explored in materials science for applications such as organic dyes and polymers.

This guide provides a self-validating system: a robust synthesis protocol is presented, followed by a detailed characterization plan designed to confirm the successful synthesis of the target compound.

Synthesis Methodology: From Precursors to Product

The most established and efficient route for synthesizing this compound involves the reaction of tetracyanoethylene (TCNE) with a sulfur source, typically hydrogen sulfide (H₂S) or its salts.[1][2] This method is a variation of the versatile Gewald aminothiophene synthesis, which constructs the thiophene ring in a one-pot multicomponent reaction.[5][6]

Mechanistic Insights and Rationale

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The synthesis proceeds through several key stages:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic addition of a sulfide or hydrosulfide ion to one of the electrophilic cyano groups of tetracyanoethylene.

-

Cyclization: Subsequent intramolecular cyclization occurs as the sulfur-containing intermediate attacks another cyano group.

-

Tautomerization & Aromatization: The cyclic intermediate undergoes tautomerization to form the stable, aromatic thiophene ring. The final diamino product is achieved through a series of proton transfers and rearrangements.

The choice of solvent and base is critical. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is often used to dissolve the reactants and facilitate the ionic interactions. A base can be used to generate the nucleophilic sulfide species in situ.

Visualizing the Synthesis Pathway

The following diagram illustrates the chemical transformation from tetracyanoethylene to the final product.

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures.[1] Safety Precaution: This synthesis involves tetracyanoethylene, which is toxic, and hydrogen sulfide, which is a highly toxic and flammable gas. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[7]

Reagents and Materials:

-

Tetracyanoethylene (TCNE)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) or a source of Hydrogen Sulfide (H₂S) gas[8]

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Standard laboratory glassware (three-neck flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet (or dropping funnel). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolution: In the flask, dissolve tetracyanoethylene in anhydrous DMF.

-

Sulfide Addition: Slowly introduce the sulfur source. If using H₂S gas, bubble it gently through the solution. If using sodium sulfide, dissolve it in a minimal amount of water and add it dropwise to the TCNE solution. The reaction is exothermic; maintain the temperature with a water bath if necessary.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The solution will typically change color as the reaction proceeds.

-

Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker of cold deionized water with vigorous stirring. The product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid generously with deionized water to remove residual DMF and inorganic salts. A final wash with a small amount of cold ethanol can aid in drying.

-

Purification: The crude product can be further purified by recrystallization. A suitable solvent system, such as an ethanol/water or DMF/water mixture, can be determined empirically. Slow cooling of a saturated solution will yield crystalline product.[1]

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Comprehensive Characterization: A Self-Validating Workflow

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The data obtained from the following techniques serve to validate the success of the synthesis protocol.

Overall Characterization Workflow

The logical flow from synthesis to final, validated product is outlined below.

Caption: Workflow from synthesis and purification to final product validation.

Physical and Spectroscopic Analysis

Melting Point Determination: A sharp melting point is a primary indicator of purity. The synthesized this compound should be compared against literature values.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a molecular fingerprint that confirms the presence of amino and cyano groups and the thiophene ring.

-

N-H Stretching: Look for characteristic peaks in the range of 3200-3500 cm⁻¹, indicative of the primary amine (-NH₂) groups. The presence of multiple peaks in this region can suggest different hydrogen bonding environments.

-

C≡N Stretching: A sharp, strong absorption peak around 2200-2250 cm⁻¹ confirms the presence of the nitrile (cyano) group.

-

C=C Stretching: Aromatic C=C stretching vibrations from the thiophene ring typically appear in the 1500-1600 cm⁻¹ region.

-

C-N Stretching: These vibrations are expected in the 1250-1350 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms.

-

¹H NMR: Due to the molecule's symmetry, the protons of the two amino groups are chemically equivalent. Therefore, a single, broad singlet is expected in the ¹H NMR spectrum. The chemical shift will depend on the solvent used (e.g., DMSO-d₆), but it typically appears in the downfield region due to the electron-withdrawing nature of the adjacent groups.

-

¹³C NMR: The ¹³C NMR spectrum will reveal the distinct carbon environments in the molecule. Based on its symmetrical structure, four unique carbon signals are expected:

-

One signal for the two equivalent carbons of the cyano groups (-C≡N).

-

One signal for the two equivalent carbons attached to the amino groups (C-NH₂).

-

One signal for the two equivalent carbons bearing the cyano groups (C-CN).

-

The sulfur atom (S) is not NMR active.

-

Summary of Characterization Data

The following table summarizes the expected analytical data for this compound. Researchers should compare their experimental results against these values to validate their product.

| Property / Technique | Expected Value / Observation |

| Molecular Formula | C₆H₄N₄S[9] |

| Molecular Weight | 164.19 g/mol [9] |

| Appearance | Crystalline Solid |

| Melting Point | Literature-dependent; compare with reference data. |

| ¹H NMR (DMSO-d₆) | Broad singlet for -NH₂ protons. |

| ¹³C NMR (DMSO-d₆) | ~4 distinct signals expected for C-S, C-C, C-CN, and C≡N. |

| IR Spectroscopy (cm⁻¹) | ~3200-3500 (N-H stretch), ~2210 (C≡N stretch), ~1550 (C=C stretch). |

| Elemental Analysis | %C, %H, %N, %S should match theoretical values. |

Applications in Drug Discovery and Beyond

The true value of this compound lies in its utility as a synthetic intermediate. The two amino groups and two cyano groups provide multiple reaction sites for building more complex molecules.

-

Scaffold for Anticancer Agents: Derivatives of this compound, such as azomethines, have been synthesized and shown to exhibit significant antiproliferative activity against various cancer cell lines, including human breast cancer.[3]

-

Precursor to Fused Heterocycles: It is a key starting material for synthesizing thieno[2,3-d]pyrimidines, a class of compounds known for a wide range of biological activities.[4]

-

Building Block for Macrocycles: The compound has been used in macrocyclic chemistry, leveraging its reactive sites to construct large, complex ring systems.[1][2]

Safety and Handling

Proper handling of this compound and its precursors is paramount.

-

Hazard Summary: The compound may be harmful if inhaled or swallowed and can cause serious eye irritation.[7]

-

Handling: Always handle in a well-ventilated area or fume hood. Avoid creating dust. Wear appropriate PPE, including chemical safety glasses, gloves, and protective clothing.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This guide has provided a comprehensive framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can reliably produce and validate this important chemical building block. The self-validating nature of the described workflow—whereby the characterization steps directly confirm the success of the synthesis—ensures a high degree of confidence in the final product. The versatility of this compound continues to make it a valuable tool for innovation in drug discovery and materials science.

References

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. Available at: [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.). ChemRxiv. Available at: [Link]

-

Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Ziegler, C. J., & Nemykin, V. N. (2012). 2,5-Diaminothiophene-3,4-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2693. Available at: [Link]

-

This compound. (n.d.). ChemSynthesis. Available at: [Link]

-

Ziegler, C. J., & Nemykin, V. N. (2012). 2,5-Diamino-thio-phene-3,4-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2693. Available at: [Link]

-

Ziegler, C. J., & Nemykin, V. N. (2012). 2,5-Diaminothiophene-3,4-dicarbonitrile. ResearchGate. Available at: [Link]

-

Reactions of Tetracyanoethylene with Aliphatic and Aromatic Amines and Hydrazines and Chemical Transformations of Tetracyanoethylene Derivatives. (2023). Molecules, 28(19), 6959. Available at: [Link]

-

Anodic initiation of the hydrogen sulfide reactions with the hydrocarbons of CnH2n−2 series. (2001). Russian Journal of General Chemistry, 71, 1551-1555. Available at: [Link]

-

3,4-Diaminopyridine-2,5-dicarbonitrile. (2017). Molbank, 2017(3), M946. Available at: [Link]

-

2,5-DIAMINO-3,4-DICYANOTHIOPHENE Safety Data Sheet. (2013). Georganics. Available at: [Link]

-

¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000235). (n.d.). Human Metabolome Database. Available at: [Link]

-

Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. (2018). Journal of Chemistry, 2018, 1-7. Available at: [Link]

-

Tojiboev, A., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 301-312. Available at: [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica et Chimica, 9(2), 167-175. Available at: [Link]

-

Elucidating the Reaction Mechanisms between Triazine and Hydrogen Sulfide with pH Variation Using Mass Spectrometry. (2018). Analytical Chemistry, 90(19), 11613-11620. Available at: [Link]

-

Infrared and ab initio studies of conducting molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone. (2008). Journal of Molecular Structure, 872(2-3), 136-143. Available at: [Link]

-

Zhao, Y., et al. (2014). Hydrogen Sulfide (H₂S) Releasing Agents: Chemistry and Biological Applications. Chemical Communications, 50(76), 11096-11108. Available at: [Link]

-

5-Amino-3-methyl-2,4-thiophenedicarbonitrile. (n.d.). Quinoline. Available at: [Link]

-

2,3-diaminopyridine. (n.d.). Organic Syntheses. Available at: [Link]

Sources

- 1. 2,5-Diaminothiophene-3,4-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. georganics.sk [georganics.sk]

- 8. researchgate.net [researchgate.net]

- 9. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to the FT-IR Analysis of 2,5-Diamino-3,4-thiophenedicarbonitrile

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,5-Diamino-3,4-thiophenedicarbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of FT-IR for the characterization of this important heterocyclic compound. We will explore the characteristic vibrational modes of its key functional groups, present a robust experimental protocol for data acquisition, and provide a framework for accurate spectral interpretation.

Introduction: The Significance of this compound

This compound is a versatile building block in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the electron-rich thiophene ring substituted with both electron-donating amino groups and electron-withdrawing cyano groups, make it a precursor for a diverse range of bioactive molecules and functional materials. Accurate and reliable characterization of this starting material is paramount to ensure the integrity and success of subsequent synthetic transformations and biological evaluations. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the identity and purity of this compound by probing its molecular vibrations.

The Power of Molecular Vibrations: FT-IR Spectroscopy in a Nutshell

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group within the molecule, energy is absorbed. This absorption is recorded as a peak in the FT-IR spectrum. The position, intensity, and shape of these absorption bands provide a unique "fingerprint" of the molecule, allowing for the identification of its constituent functional groups.

Deciphering the Spectrum: Functional Group Analysis of this compound

The FT-IR spectrum of this compound is dominated by the characteristic vibrations of its primary amine (-NH₂), nitrile (-C≡N), and thiophene ring functionalities.

Amino (-NH₂) Group Vibrations

The two primary amine groups in the molecule will give rise to distinct vibrational modes:

-

N-H Stretching: Primary amines typically exhibit two medium-intensity absorption bands in the 3500-3300 cm⁻¹ region.[1] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two bands is a hallmark of a primary amine.[1]

-

N-H Bending (Scissoring): A medium to strong absorption band is expected in the 1650-1580 cm⁻¹ range due to the scissoring (bending) vibration of the -NH₂ group.[1]

-

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ region.[1]

Nitrile (-C≡N) Group Vibration

The nitrile functional group is characterized by a sharp and intense absorption band due to the C≡N stretching vibration. For aromatic nitriles, this peak is typically observed in the 2240-2220 cm⁻¹ range.[2] The intensity and sharpness of this peak make it a readily identifiable feature in the spectrum.

Thiophene Ring Vibrations

The thiophene ring gives rise to a series of characteristic vibrations:

-

C-H Stretching: Aromatic C-H stretching vibrations are generally observed at wavenumbers above 3000 cm⁻¹. For thiophene derivatives, these bands can be found around 3100 cm⁻¹.[3]

-

Ring Stretching (C=C and C-C): The stretching vibrations of the carbon-carbon bonds within the thiophene ring typically produce a series of bands in the 1600-1300 cm⁻¹ region.

-

C-S Stretching: The stretching vibration of the C-S bond within the thiophene ring can be found in the 900-600 cm⁻¹ range.[4]

-

C-H Out-of-Plane Bending: These vibrations are often observed in the 900-650 cm⁻¹ region and can be indicative of the substitution pattern on the thiophene ring.[3]

Visualizing the Core Structure

The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups amenable to FT-IR analysis.

Caption: Molecular structure of this compound with key functional groups highlighted.

Predicted FT-IR Spectral Data Summary

The following table summarizes the expected vibrational frequencies for the key functional groups of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3450 - 3350 | Medium |

| N-H Symmetric Stretch | ~3350 - 3250 | Medium | |

| N-H Bending (Scissoring) | ~1650 - 1580 | Medium-Strong | |

| C-N Stretch (Aromatic) | ~1335 - 1250 | Strong | |

| Nitrile (-C≡N) | C≡N Stretch | ~2240 - 2220 | Strong, Sharp |

| Thiophene Ring | C-H Stretch | > 3000 | Weak-Medium |

| C=C & C-C Ring Stretch | ~1600 - 1300 | Medium-Strong (multiple bands) | |

| C-S Stretch | ~900 - 600 | Weak-Medium | |

| C-H Out-of-Plane Bend | ~900 - 650 | Medium-Strong |

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable FT-IR spectrum of solid this compound, the Potassium Bromide (KBr) pellet method is a well-established and robust technique.

Materials and Equipment

-

This compound (analytical grade)

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR spectrometer

-

Spatula

-

Analytical balance

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of this compound.

-

Weigh approximately 100-200 mg of dry, FT-IR grade KBr.

-

Grind the KBr in the agate mortar to a fine, consistent powder.

-

Add the this compound to the mortar and gently mix with the KBr powder.

-

Thoroughly grind the mixture until a homogeneous, fine powder is obtained. This step is critical to minimize light scattering and obtain a high-quality spectrum.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the pellet die.

-

Ensure the powder is evenly distributed across the surface of the die.

-

Assemble the pellet press according to the manufacturer's instructions.

-

Apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

-

Causality Behind Experimental Choices

-

KBr as a Matrix: KBr is used because it is transparent to infrared radiation in the mid-IR region and has a refractive index similar to that of many organic compounds, which helps to minimize scattering.

-

Grinding: Thorough grinding of the sample with KBr is essential to reduce particle size below the wavelength of the incident IR radiation, thereby minimizing scattering and producing a flat baseline.

-

Pressure: Applying high pressure causes the KBr to flow and encapsulate the sample, forming a solid solution that is transparent to IR radiation.

Workflow for FT-IR Analysis

The following diagram outlines the logical workflow for the FT-IR analysis of this compound.

Caption: A step-by-step workflow for the FT-IR analysis of this compound.

Conclusion and Best Practices

FT-IR spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. By carefully preparing the sample and understanding the characteristic vibrational frequencies of its constituent functional groups, researchers can confidently verify the identity and purity of this important synthetic intermediate. For optimal results, it is crucial to use dry KBr and to ensure thorough grinding and mixing of the sample to obtain a high-quality, transparent pellet. This will lead to a spectrum with a flat baseline and well-resolved peaks, facilitating accurate interpretation.

References

- The Infrared Absorption Spectra of Thiophene Derivatives. Google Search. Retrieved January 6, 2026.

- Synthesis, Characterization of thiophene derivatives and its biological applications. Google Search. Retrieved January 6, 2026.

- FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... - ResearchGate. Google Search. Retrieved January 6, 2026.

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. Google Search. Retrieved January 6, 2026.

- FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide - Prime Scholars. Google Search. Retrieved January 6, 2026.

- Interpreting Infrared Spectra - Specac Ltd. Google Search. Retrieved January 6, 2026.

- IR: amines. Google Search. Retrieved January 6, 2026.

- Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. Google Search. Retrieved January 6, 2026.

- This compound - 17989-89-8, C6H4N4S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Google Search. Retrieved January 6, 2026.

- 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Google Search. Retrieved January 6, 2026.

- 2,5-Diamino-thio-phene-3,4-dicarbonitrile - PubMed. Google Search. Retrieved January 6, 2026.

- 2,5-Diaminothiophene-3,4-dicarbonitrile - PMC - NIH. Google Search. Retrieved January 6, 2026.

- Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed. Google Search. Retrieved January 6, 2026.

- 3,4-Diaminopyridine-2,5-dicarbonitrile - MDPI. Google Search. Retrieved January 6, 2026.

- ATR-FTIR Spectroscopy Basics - Mettler Toledo. Google Search. Retrieved January 6, 2026.

- ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. Google Search. Retrieved January 6, 2026.

- How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra. Google Search. Retrieved January 6, 2026.

- FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research. Google Search. Retrieved January 6, 2026.

- KBr Pellet Method. Google Search. Retrieved January 6, 2026.

- What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. Google Search. Retrieved January 6, 2026.

- How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis - YouTube. Google Search. Retrieved January 6, 2026.

- Calculation of vibrational spectroscopic and NMR parameters of 2-Dicyanovinyl-5-(4-N,N-dimethylaminophenyl) thiophene by ab initio HF and density functional methods - ResearchGate. Google Search. Retrieved January 6, 2026.

- Table of Characteristic IR Absorptions. Google Search. Retrieved January 6, 2026.

- Analysis of Vibrational Spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine Based on Density Functional Theory Calculations - PubMed. Google Search. Retrieved January 6, 2026.

Sources

- 1. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-Diamino-thio-phene-3,4-dicarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,5-Diaminothiophene-3,4-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Geometry and Electronic Properties of 2,5-Diamino-3,4-thiophenedicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and electronic properties of 2,5-Diamino-3,4-thiophenedicarbonitrile, a key heterocyclic building block with significant potential in medicinal chemistry. This document synthesizes crystallographic data, spectroscopic analysis, and advanced computational chemistry to deliver field-proven insights into the structure-property relationships that govern the reactivity and potential biological activity of this molecule. Detailed experimental and computational protocols are provided to ensure the reproducibility and self-validation of the presented data, establishing a foundation for its application in drug design and development.

Introduction: The Strategic Importance of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents noted for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The unique electronic characteristics of the sulfur-containing heterocycle contribute to favorable drug-receptor interactions and metabolic stability[4]. Within this class of compounds, this compound stands out as a versatile precursor for the synthesis of more complex bioactive molecules, owing to its highly functionalized and reactive nature[5][6]. Understanding the fundamental molecular and electronic properties of this core structure is paramount for its rational exploitation in the design of novel therapeutics.

Molecular Geometry: A Foundation of Planarity and Conjugation

The precise three-dimensional arrangement of a molecule is a critical determinant of its physical, chemical, and biological properties. For this compound, the molecular geometry has been definitively established through single-crystal X-ray diffraction.

Crystallographic Analysis: Experimental Validation

A foundational study has provided high-resolution crystallographic data for this compound, revealing a planar molecular structure[7][8][9][10]. This planarity is a key feature, facilitating extensive π-electron delocalization across the molecule, which in turn influences its electronic properties and reactivity.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 123 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F².

Below is a workflow diagram for a typical single-crystal X-ray diffraction experiment.

Sources

- 1. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 9. 2,5-Diamino-thio-phene-3,4-dicarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,5-Diaminothiophene-3,4-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,5-Diamino-3,4-thiophenedicarbonitrile in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-diamino-3,4-thiophenedicarbonitrile, a key heterocyclic intermediate in medicinal chemistry and materials science. Due to the limited availability of public domain data on the solubility of this compound, this guide emphasizes a foundational understanding of its physicochemical properties and provides a robust experimental framework for researchers to determine its solubility in a range of common organic solvents. Adherence to the detailed protocols within will ensure the generation of high-quality, reproducible data essential for applications in drug discovery, process chemistry, and materials science.

Introduction: The Significance of this compound and its Solubility Profile

This compound is a structurally intriguing molecule featuring a thiophene core substituted with two amino and two cyano groups. This unique combination of functional groups imparts a high degree of functionality, making it a valuable building block for the synthesis of a diverse array of fused heterocyclic systems, macrocycles, and polymers. Its derivatives have shown promise in various therapeutic areas, underscoring the importance of understanding its fundamental physicochemical properties.

Solubility is a critical parameter that governs the utility of a compound in numerous scientific and industrial applications. In drug discovery, solubility profoundly influences bioavailability, formulation development, and the design of in vitro and in vivo assays. For process chemists, knowledge of solubility is paramount for optimizing reaction conditions, purification strategies, and crystallization processes. In materials science, the solubility of precursor molecules dictates the methods that can be employed for the fabrication of thin films and other advanced materials.

This guide will delve into the known and predicted physicochemical properties of this compound and provide a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is the bedrock upon which its solubility profile can be rationalized and predicted. While experimental data for this compound is scarce, we can amalgamate available information with theoretical predictions to build a coherent profile.

| Property | Value/Information | Source |

| Molecular Formula | C₆H₄N₄S | ChemSynthesis[1] |

| Molecular Weight | 164.19 g/mol | ChemSynthesis[1] |

| Appearance | Crystalline solid | Inferred from crystallographic data[2] |

| Melting Point | Not available | ChemSynthesis[1] |

| Boiling Point | Not available | ChemSynthesis[1] |

| Predicted XLogP3-AA | 1.4 | PubChem[3] |

| pKa | Not predicted/available | - |

| Crystal Structure | Orthorhombic | [2] |

Expert Insights into the Physicochemical Profile:

The structure of this compound, with its multiple hydrogen bond donors (the amino groups) and acceptors (the cyano groups and the nitrogen atoms of the amino groups), suggests the potential for strong intermolecular interactions. These interactions are likely to contribute to a relatively high crystal lattice energy, which would, in turn, necessitate the use of polar solvents to achieve significant solubility.

The predicted XLogP3-AA value of 1.4 indicates a moderate level of lipophilicity.[3] This suggests that while the compound is not overtly hydrophobic, it may exhibit limited solubility in highly nonpolar solvents. The presence of basic amino groups implies that the solubility of this compound could be pH-dependent in protic solvents.

Expected Solubility Profile in Common Organic Solvents: A Mechanistic Rationale

Based on the structural features and predicted physicochemical properties, we can anticipate the following solubility trends for this compound:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are expected to be the most effective at dissolving this compound. Their high polarity and ability to accept hydrogen bonds will facilitate the disruption of the crystal lattice. The fact that single crystals of the compound have been grown from a saturated DMSO solution provides strong evidence for its solubility in this solvent.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are also anticipated to be reasonably effective, although likely less so than polar aprotic solvents. Their ability to both donate and accept hydrogen bonds will aid in the solvation of the amino and cyano groups. However, the energetic cost of disrupting the solvent-solvent hydrogen bonding network may slightly diminish their solvating power compared to aprotic counterparts.

-

Less Polar/Nonpolar Solvents (e.g., Toluene, Chloroform, Ethyl Acetate, Acetone): The solubility in these solvents is expected to be significantly lower. The moderate lipophilicity of the molecule may allow for some minimal dissolution, but the inability of these solvents to effectively solvate the polar functional groups will be a major limiting factor.

The following diagram illustrates the key intermolecular interactions that will govern the dissolution process.

Caption: Intermolecular forces governing the dissolution of this compound.

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol outlines a robust and reliable method for determining the thermodynamic solubility of this compound in a range of organic solvents. This method is based on the shake-flask technique, which is considered the gold standard for equilibrium solubility measurements.

4.1. Materials and Equipment

-

This compound (of known purity)

-

High-purity organic solvents (e.g., DMSO, DMF, acetonitrile, methanol, ethanol, ethyl acetate, toluene, chloroform)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringes and syringe filters (0.22 µm pore size, compatible with the organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Experimental Workflow

The following diagram provides a visual representation of the experimental workflow.

Caption: Workflow for the determination of thermodynamic solubility.

4.3. Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (one in which it is freely soluble, e.g., DMSO) at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation:

-

Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure that a saturated solution is formed. A starting amount of 5-10 mg is typically sufficient.

-

Record the exact weight.

-

Add a precise volume of the desired organic solvent to the vial (e.g., 1.0 mL).

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Analysis:

-

If necessary, dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the concentration of this compound in the diluted (or undiluted) sample using a validated HPLC or UV-Vis method.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of the compound in the analyzed sample.

-

Back-calculate the concentration in the original saturated solution, taking into account any dilution factors.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Thermodynamic Solubility of this compound in Common Organic Solvents at 25 °C (Hypothetical Data)

| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) | Molar Solubility (M) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | [Insert Experimental Value] | [Calculate from mg/mL] |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | [Insert Experimental Value] | [Calculate from mg/mL] |

| Acetonitrile | 5.8 | 37.5 | [Insert Experimental Value] | [Calculate from mg/mL] |

| Methanol | 5.1 | 32.7 | [Insert Experimental Value] | [Calculate from mg/mL] |

| Ethanol | 4.3 | 24.5 | [Insert Experimental Value] | [Calculate from mg/mL] |

| Acetone | 5.1 | 20.7 | [Insert Experimental Value] | [Calculate from mg/mL] |

| Ethyl Acetate | 4.4 | 6.0 | [Insert Experimental Value] | [Calculate from mg/mL] |

| Chloroform | 4.1 | 4.8 | [Insert Experimental Value] | [Calculate from mg/mL] |

| Toluene | 2.4 | 2.4 | [Insert Experimental Value] | [Calculate from mg/mL] |

Interpreting the Results:

The obtained solubility data should be analyzed in the context of the solvent's physicochemical properties, such as polarity, dielectric constant, and hydrogen bonding capacity. A correlation between these properties and the measured solubility will provide valuable insights into the solvation mechanism of this compound. This information can then be used to guide solvent selection for synthesis, purification, formulation, and other applications.

Conclusion

References

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

[Redacted for privacy]. (2012). 2,5-Diaminothiophene-3,4-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2693. [Link]

-

PubChem. (n.d.). Thiophene-2,5-diamine. Retrieved from [Link]

-

[Redacted for privacy]. (2012). 2,5-Diamino-thio-phene-3,4-dicarbonitrile. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymers solubility in commonly used organic solvents. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Diamino-3,4-dicyanothiophene. Retrieved from [Link]

-

MDPI. (n.d.). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. Retrieved from [Link]

-

PubMed. (n.d.). Relative Performance of Volume of Distribution Prediction Methods for Lipophilic Drugs with Uncertainty in LogP Value. Retrieved from [Link]

-

ResearchGate. (n.d.). Correction to “Measurement and Correlation of the Solubility for 4,4′-Diaminodiphenylmethane in Different Solvents”. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 2,5-DIAMINO-3,4-DICYANOTHIOPHENE. Retrieved from [Link]

-

precisionFDA. (n.d.). TOLUENE-2,5-DIAMINE. Retrieved from [Link]

-

Michigan State University. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of the Solubility of 3,4-Diaminofurazan (DAF) and 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) at Temperatures Between 293.15 K and 313.15 K. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,5-Diamino-3,4-thiophenedicarbonitrile

Introduction: The Enigmatic Stability of a Versatile Heterocycle

2,5-Diamino-3,4-thiophenedicarbonitrile is a multifunctional heterocyclic compound featuring a thiophene core substituted with two amino and two cyano groups. Its structure, rich in nitrogen and sulfur heteroatoms and reactive functional groups, makes it a valuable precursor in the synthesis of advanced materials, dyes, and pharmaceuticals. The arrangement of vicinal amino and cyano groups offers a pathway to constructing fused heterocyclic systems, such as thiopheno[3,4-b]pyrazines, which are of significant interest in materials science.

Despite its synthetic utility, a comprehensive public understanding of its thermal properties remains elusive. Standard chemical databases often lack specific data on its melting point or decomposition behavior[1]. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a framework for characterizing the thermal stability and decomposition pathways of this compound. We will delve into a theoretical analysis of its structural vulnerabilities to heat, outline rigorous experimental protocols for its characterization, and provide insights into interpreting the resulting data. This document is designed not merely as a report of known facts, but as a methodological roadmap for any scientist tasked with handling or studying this intriguing molecule.

PART 1: Safety, Handling, and Predicted Thermal Hazards

Before any experimental work, a thorough understanding of the potential hazards is paramount. While specific decomposition data is scarce, Safety Data Sheets (SDS) from suppliers provide a baseline for safe handling and hint at the potential byproducts of thermal degradation.

Summary of Known Hazards

The compound is classified as hazardous, with warnings for skin and eye irritation, and potential harm if inhaled or swallowed[2]. During a fire or upon significant heating, the generation of irritating and toxic gases is a primary concern[2]. Given the elemental composition (C₆H₄N₄S)[1], these hazardous fumes could include:

-

Hydrogen Cyanide (HCN): From the decomposition of the nitrile (C≡N) groups.

-

Ammonia (NH₃): From the breakdown of the amino (-NH₂) groups.

-

Oxides of Nitrogen (NOₓ): Formed under oxidative conditions.

-

Oxides of Sulfur (SOₓ): From the degradation of the thiophene ring.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Standard products of organic combustion.

Recommended Handling and Storage

Proper handling is crucial to ensure both personnel safety and sample integrity.

-

Engineering Controls: All handling of the solid powder should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk[2].

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coats, and chemical-resistant gloves, is mandatory[3][4]. A dust respirator should be used if significant aerosolization is possible[4].

-

Storage: The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids[4][5]. Keep the container tightly sealed to prevent moisture absorption and degradation[4].

PART 2: Theoretical Decomposition Pathways

The thermal decomposition of a molecule is dictated by the weakest bonds and most reactive sites within its structure. By analyzing the functional groups of this compound, we can postulate a logical sequence of degradation events.

The structure contains several key features:

-

C-CN bonds: The nitrile groups are electron-withdrawing.

-

C-NH₂ bonds: The amino groups are electron-donating.

-

Thiophene Ring: An aromatic heterocyclic system.

The interaction between the electron-donating amino groups and the electron-withdrawing cyano groups creates a "push-pull" electronic effect, which can influence the stability of the thiophene ring. Decomposition is likely a multi-step process.

A plausible decomposition cascade could involve:

-

Initial Polymerization/Condensation: At lower temperatures, intermolecular reactions between the amino and cyano groups of adjacent molecules could lead to oligomerization or polymerization, releasing ammonia. This is a common thermal reaction pathway for amino-cyano substituted aromatics.

-

Ring Opening/Fragmentation: As the temperature increases, the thiophene ring, potentially destabilized by the substituents and the initial condensation reactions, could cleave. This would lead to the release of sulfur-containing fragments and the breakdown of the carbon backbone.

-

High-Temperature Fragmentation: At very high temperatures, the more stable fragments will break down into the simple, hazardous gaseous products mentioned previously (HCN, CO, NOₓ, etc.).

This theoretical pathway provides a hypothesis that can be tested and refined using the experimental methods outlined below.

PART 3: Experimental Characterization Protocols

To definitively determine the thermal stability and decomposition profile, a combination of thermoanalytical techniques is required. The two foundational methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Workflow for Thermal Analysis

The logical flow for characterizing the material involves a sequential analysis to build a complete picture of its thermal behavior.

Caption: Experimental workflow for thermal characterization.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the material loses mass due to decomposition or volatilization.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Place 3-5 mg of the dried this compound powder into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Run the experiment under two different atmospheres to simulate different conditions:

-

Inert: Nitrogen (N₂) at a flow rate of 50 mL/min. This shows the inherent thermal stability.

-

Oxidative: Air or Oxygen at a flow rate of 50 mL/min. This shows stability in the presence of an oxidant and is relevant for combustion behavior.

-

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to 600°C at a linear heating rate of 10°C/min.

-

Data Collection: Record mass loss (%) and the derivative of mass loss (%/°C) as a function of temperature.

-

Causality Behind Choices:

-

A 10°C/min heating rate is standard and provides a good balance between resolution and experimental time.

-

Using both inert and oxidative atmospheres is critical. Decomposition mechanisms can change dramatically; for instance, the formation of NOₓ and SOₓ is favored in an oxidative environment.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the energy associated with these events (enthalpy).

Methodology:

-

Instrument Preparation: Perform temperature and enthalpy calibrations using an appropriate standard (e.g., indium).

-

Sample Preparation: Weigh 2-4 mg of the powder into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Cycle 1: Heat from 30°C to a temperature just below the onset of decomposition determined by TGA, at 10°C/min. This is to observe the melting point without interference from decomposition.

-

Cycle 2 (Optional): Cool the sample back to 30°C at 10°C/min and reheat. This cycle is useful for studying reversible transitions, though for a compound that decomposes, it may show irreversible changes.

-

Cycle 3 (Decomposition): In a separate experiment, heat a fresh sample from 30°C through its decomposition range (e.g., to 450°C) at 10°C/min to observe the enthalpy of decomposition (typically a sharp exotherm).

-

-

Data Collection: Record heat flow (mW) as a function of temperature.

-

Causality Behind Choices:

-

Hermetically sealed pans are used to contain any evolved gases during initial decomposition, ensuring the thermal event is accurately measured.

-

Running a separate experiment for decomposition prevents contamination of the DSC cell with corrosive byproducts.

PART 4: Data Interpretation and Expected Results

The data from TGA and DSC must be synthesized to build a complete profile.

Interpreting TGA and DSC Data

The results from the analyses can be summarized in a table for clarity.

| Parameter | Method | Expected Observation | Significance |

| Onset of Decomposition (Tₒ) | TGA | The temperature at which significant mass loss begins. | Defines the upper limit of the material's thermal stability. |

| Mass Loss Steps | TGA | One or more distinct steps in the mass loss curve. | Each step corresponds to the loss of a specific fragment or a series of decomposition events. |

| Residue at 600°C | TGA | The percentage of mass remaining at the end of the experiment. | Indicates the formation of a char or non-volatile residue. |

| Melting Point (Tₘ) | DSC | A sharp endothermic peak before decomposition. | A fundamental physical property. The absence of a clear melting peak before decomposition suggests the material decomposes before it melts. |

| Decomposition Exotherm | DSC | A sharp, large exothermic peak. | Indicates that the decomposition process releases a significant amount of energy, which is a critical safety consideration. |

Hypothetical Decomposition Pathway Diagram

Based on the combined data, a decomposition pathway can be visualized.

Caption: A hypothetical multi-step thermal decomposition pathway.

Conclusion

References

As specific literature on the thermal analysis of this exact compound is not available, the references below pertain to safety, handling, and general properties.

-

ChemSynthesis. (2025-05-20). This compound. [Link].

-

Georganics. (2013-05-14). SAFETY DATA SHEET: 2,5-DIAMINO-3,4-DICYANOTHIOPHENE. [Link].

-

Ziegler, C. J., & Nemykin, V. N. (2012). 2,5-Diamino-thio-phene-3,4-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2693. [Link].

Sources

The Electrochemical Landscape of 2,5-Diamino-3,4-thiophenedicarbonitrile: A Cyclic Voltammetry Perspective

An In-Depth Technical Guide

Foreword

2,5-Diamino-3,4-thiophenedicarbonitrile, a derivative of diaminomaleonitrile (DAMN), stands as a molecule of significant interest at the intersection of materials science and synthetic chemistry.[1][2] Its structure, featuring a thiophene core functionalized with both electron-donating amino groups and electron-withdrawing nitrile groups, imparts a unique and complex electronic character. Understanding the redox behavior of this molecule is paramount for unlocking its potential in applications such as conductive polymers, electrochromic devices, and as a precursor for advanced functional materials.[3] This guide provides a comprehensive exploration of the electrochemical behavior of this compound using cyclic voltammetry (CV), offering researchers and drug development professionals a blend of foundational theory, practical protocols, and expert interpretation.

The Principle of Cyclic Voltammetry: A Primer

Cyclic voltammetry is a potent electrochemical technique used to probe the redox properties of a chemical species in solution.[4] The experiment involves applying a linearly sweeping potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current.[4] When the potential reaches a preset limit, the sweep is reversed.[4] This process generates a characteristic current-voltage plot known as a cyclic voltammogram, which serves as an electrochemical spectrum, revealing information about the thermodynamics and kinetics of electron transfer processes.[4]

The experiment is conducted within an electrochemical cell using a three-electrode system controlled by a potentiostat.[4][5]

-

Working Electrode (WE): The site where the electron transfer event of interest occurs. Glassy carbon (GC) is a common choice for organic analytes.[5]

-

Reference Electrode (RE): Provides a stable, constant potential against which the potential of the WE is measured. For non-aqueous systems, a silver/silver ion (Ag/Ag+) electrode is often used.[6]

-

Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit by passing the current that flows through the working electrode, ensuring the reference electrode maintains its stability.[5]

The following diagram illustrates the fundamental setup for a cyclic voltammetry experiment.

Caption: Step-by-step workflow for CV analysis of the analyte.

Potentiostat Parameters

The following parameters are a starting point and should be optimized based on the observed electrochemical response.

| Parameter | Typical Value/Range | Purpose |

| Initial Potential (E_i) | 0.0 V | A potential where no faradaic reaction is expected to occur. |

| Vertex Potential 1 (E_λ1) | +1.5 V to +2.0 V | The upper limit of the potential scan, chosen to encompass the oxidation of the analyte. |

| Vertex Potential 2 (E_λ2) | -0.5 V to 0.0 V | The lower limit of the potential scan. For investigating reduction, this would be extended to more negative values (e.g., -2.0 V). |

| Scan Rate (ν) | 25 - 500 mV/s | Varying the scan rate provides crucial diagnostic information about the reaction mechanism (e.g., diffusion control vs. surface adsorption). [7] |

| Number of Cycles | 1-10 | A single cycle is used for initial characterization. Multiple cycles are essential for investigating electropolymerization. |

Interpreting the Electrochemical Behavior

The structure of this compound suggests a rich electrochemical profile. The electron-donating amino groups are expected to lower the oxidation potential of the thiophene ring system, making it susceptible to oxidation.

The Initial Oxidation Event

Upon scanning to positive potentials, an anodic peak (oxidation) is expected. This event likely corresponds to the removal of an electron from the molecule to form a radical cation. Due to the high reactivity of this intermediate, the process is often electrochemically irreversible. An irreversible process is characterized by the absence of a corresponding reduction peak on the reverse scan.

The peak potential (E_pa) for this irreversible oxidation will shift to more positive values as the scan rate (ν) increases. A linear relationship between E_pa and the logarithm of the scan rate (log ν) is indicative of an irreversible electron transfer process followed by a chemical reaction (an EC mechanism). [8]

The Specter of Electropolymerization